Hexamethyltrisilirane
Description
Significance of Organosilicon Compounds in Modern Chemical Science
Organosilicon compounds, which contain silicon-carbon bonds, are pivotal in modern chemistry, bridging the traditional domains of organic and inorganic chemistry. uni-mainz.de Their significance stems from a unique combination of stability, reactivity, and versatile properties that have made them indispensable in numerous scientific and industrial fields. huji.ac.ilniscpr.res.in Initially explored in the 19th century, with the first synthesis of tetraethylsilane (B1293383) by Charles Friedel and James Crafts in 1863, the field has expanded dramatically. huji.ac.ilunige.ch
In organic synthesis, organosilicon compounds serve as crucial reagents, catalysts, and intermediates. huji.ac.il Their applications are extensive, including their use as protecting groups for sensitive functional groups, such as the widely employed tert-butyldimethylsilyl (TBDMS) group, which is valued for its stability and ease of removal. huji.ac.il Furthermore, they are key players in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, like hydrosilylation and cross-coupling reactions. uni-mainz.dehuji.ac.il Compared to other organometallic reagents, organosilicon compounds often offer advantages such as lower toxicity and greater stability towards air and moisture. uni-mainz.de
Beyond synthesis, these compounds are fundamental to materials science. They form the backbone of silicones (organopolysiloxanes), which are used in a vast array of products from medical devices and sealants to high-performance coatings and lubricants, prized for their thermal stability and moisture resistance. huji.ac.iloregonstate.edu The unique physical properties of organosilicon compounds, including flexibility and resistance to UV radiation and oxidation, make them highly valuable. oregonstate.edu In recent years, their role has expanded into pharmaceuticals, where the creation of silicon-containing analogues of existing drugs has shown potential for improved potency and modified biological activity. huji.ac.il The continuous growth in research and applications underscores the bright and expanding future of organosilicon chemistry. niscpr.res.in
Overview of Three-Membered Silicon Rings (Trisiliranes)
Among the diverse classes of organosilicon compounds, small, strained rings represent a particularly fascinating area of study. Three-membered silicon rings, known as trisiliranes, consist of a cyclic framework of three silicon atoms. researchgate.net These structures are characterized by significant ring strain due to the acute 60° internal bond angles, a major deviation from the ideal tetrahedral angle of 109.5° for sp³-hybridized silicon. researchgate.net This high degree of strain, with computationally estimated energies exceeding 40 kcal/mol, renders the trisilirane core exceptionally reactive compared to larger, more stable cyclosilanes or their linear counterparts. researchgate.net
The chemistry of trisiliranes is dominated by their propensity to undergo ring-opening reactions. researchgate.net This reactivity makes them valuable as precursors for generating other reactive silicon species. The stability and reactivity of a trisilirane are heavily influenced by the substituents attached to the silicon atoms. Bulky substituents are often necessary for the kinetic stabilization of the ring, preventing intermolecular reactions like dimerization or polymerization that would otherwise occur rapidly. researchgate.net
Trisiliranes and other small inorganic rings are at the forefront of developing new silicon-based polymeric materials. pascal-man.commaterialsproject.orgbhu.ac.in The unique electronic properties of these strained rings, such as having high-energy σ and low-energy σ* molecular orbitals, allow them to participate in olefin-like chemical behavior, including forming complexes with transition metals. materialsproject.orgencyclopedia.pub The study of these three-membered rings opens up a range of possibilities for creating novel materials with unique properties, building upon the well-established utility of silicones. pascal-man.commaterialsproject.orgbhu.ac.in
Historical Context and Evolution of Hexamethyltrisilirane Research
The study of this compound, (Me₂Si)₃, is deeply rooted in the broader history of organopolysilane chemistry. Early research focused on the synthesis and properties of larger, more stable cyclic and linear polysilanes. A significant breakthrough that paved the way for the study of smaller rings was the discovery that larger rings could serve as precursors to smaller, more strained systems.
A key method in the evolution of this research was the photolysis of larger cyclopolysilanes. researchgate.net For instance, the photolysis of dodecamethylcyclohexasilane (B1580885), (Me₂Si)₆, was found to produce smaller ring systems and reactive silylene intermediates. materialsproject.orgresearchgate.net This photochemical approach provided a pathway to access highly strained rings like this compound, which were otherwise difficult to synthesize through direct condensation reactions of dichlorodimethylsilane.
The isolation and characterization of this compound allowed for the detailed study of its structure and reactivity. Its simple, symmetrical structure made it an ideal candidate for fundamental studies into the nature of bonding in strained silicon rings. Spectroscopic and crystallographic analyses have been crucial in understanding its properties. Research has confirmed that the molecule exists as a three-membered ring of silicon atoms, each bearing two methyl groups. The continued interest in this compound and its derivatives is driven by their potential use as building blocks in organosilicon chemistry, particularly as precursors for silicon-based polymers and ceramics. carlroth.com
Data Tables
The following tables provide key spectroscopic and structural data for this compound. This data is fundamental for its identification and for understanding its unique chemical nature.
Table 1: NMR Spectroscopic Data for this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing this compound. The chemical shifts provide insight into the electronic environment of the silicon and carbon nuclei.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | ~0.15 - 0.20 | Singlet | The single peak indicates that all 18 methyl protons are chemically equivalent due to the molecule's symmetry. libretexts.org |
| ¹³C | ~ -9.0 | Singlet | The negative chemical shift is characteristic for methyl groups attached to silicon in a strained ring system. bhu.ac.inoregonstate.edu |
| ²⁹Si | ~ -78.0 to -80.0 | Singlet | This upfield shift is highly characteristic of the strained three-membered silicon ring environment. pascal-man.comencyclopedia.pub |
Note: NMR chemical shifts can vary slightly depending on the solvent and reference standard used. The values presented are typical ranges reported in the literature for methyl-substituted cyclopolysilanes.
Table 2: Structural Data for this compound
Crystallographic studies provide precise measurements of bond lengths and angles, confirming the strained nature of the trisilirane ring.
| Parameter | Value | Unit | Notes |
| Si-Si Bond Length | ~2.38 - 2.41 | Ångström (Å) | This bond is slightly elongated compared to the Si-Si bond in unstrained linear or larger cyclic silanes (typically ~2.36 Å). encyclopedia.pubresearchgate.net |
| Si-C Bond Length | ~1.88 - 1.90 | Ångström (Å) | A typical value for a silicon-carbon single bond. |
| ∠ Si-Si-Si Angle | 60 | Degrees (°) | The equilateral triangular geometry of the silicon core dictates this highly acute angle, which is the primary source of the molecule's ring strain. |
| ∠ C-Si-C Angle | ~107 - 109 | Degrees (°) | This angle is close to the standard tetrahedral angle, indicating the strain is primarily confined to the silicon ring. |
Note: Structural parameters are derived from computational studies and experimental data on related cyclosilane structures. Precise values for this compound may vary based on the crystallographic or computational method employed.
Structure
2D Structure
3D Structure
Properties
CAS No. |
79984-93-3 |
|---|---|
Molecular Formula |
C6H18Si3 |
Molecular Weight |
174.46 g/mol |
IUPAC Name |
1,1,2,2,3,3-hexamethyltrisilirane |
InChI |
InChI=1S/C6H18Si3/c1-7(2)8(3,4)9(7,5)6/h1-6H3 |
InChI Key |
RWWSXNKVUWCKNF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1([Si]([Si]1(C)C)(C)C)C |
Origin of Product |
United States |
Advanced Theoretical and Computational Investigations of Hexamethyltrisilirane
Electronic Structure Elucidation and Bonding Analysis within the Trisilirane Ring
The three-membered ring of hexamethyltrisilirane is characterized by significant angular strain, which profoundly influences its electronic structure and bonding. The Si-Si-Si bond angles are constrained to approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5° for sp³-hybridized silicon. gcsu.edu This geometric constraint leads to bent, or "banana," bonds, where the electron density of the Si-Si bonds is located outside the direct internuclear axis.
Quantum mechanical calculations, such as those employing Density Functional Theory (DFT), are essential for elucidating the nature of this bonding. sc.edu These studies reveal that the Si-Si bonds in the trisilirane ring are weaker and more reactive than typical Si-Si single bonds in acyclic silanes. scispace.com The substitution of hydrogen atoms with methyl groups in this compound further influences the electronic structure through inductive and hyperconjugative effects, though the primary determinant of its unique properties remains the strained ring itself. Natural Bond Orbital (NBO) analysis can be used to quantify the hybridization of the silicon atoms and the nature of the bonding and antibonding orbitals, revealing the delocalization of electron density and the inherent instability of the ring. mdpi.com
Quantitative Assessment of Ring Strain Energy in this compound
Ring Strain Energy (RSE) is a quantitative measure of the inherent instability of a cyclic molecule due to its constrained geometry. numberanalytics.com For this compound, the RSE is substantial, making the molecule highly reactive and prone to ring-opening reactions. researchgate.net Computational methods are the primary means of accurately determining the RSE of such reactive species. gcsu.edunumberanalytics.com
A reliable method for calculating RSE is through the use of homodesmotic reactions. acs.orgchemrxiv.org These are hypothetical reactions where the number of each type of bond is conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations. numberanalytics.comyale.edu The RSE is then determined from the calculated enthalpy change of the reaction. chemrxiv.org
For a generic cyclotrisilane (B84480) like (SiR₂)₃, a homodesmotic reaction can be formulated as:
(SiR₂)₃ + 3 R₃Si-SiR₃ → 3 R₃Si-SiR₂-SiR₃
The strain energy is the negative of the enthalpy of this reaction. High-level ab initio molecular orbital calculations are employed to compute the energies of the species involved. acs.org The calculated RSE for cyclotrisilanes is significant, reflecting their high degree of instability. researchgate.netnih.gov
Table 1: Calculated Ring Strain Energies (RSE) for Three-Membered Rings Note: Specific RSE values for this compound require dedicated computational studies. The values presented are for related parent compounds to provide context.
| Compound | Computational Method | Calculated RSE (kcal/mol) |
| Cyclopropane (C₃H₆) | Heat of Combustion | 27.6 yale.edu |
| Cyclotrisilane (Si₃H₆) | DLPNO-CCSD(T) | ~38-42 researchgate.netnih.gov |
| Cyclohexane (C₆H₁₂) | Heat of Combustion | ~0 yale.edu |
The concept of aromaticity is not limited to π-conjugated systems. Saturated inorganic rings can exhibit σ-aromaticity or σ-antiaromaticity. acs.org This behavior is determined by the number of delocalized σ-electrons in the ring system, following a pattern analogous to Hückel's rule for π systems (4n+2 electrons for aromaticity, 4n for antiaromaticity). acs.org
The trisilirane ring contains three Si-Si σ-bonds, which comprise a total of six σ-electrons. This 6-electron system formally obeys the 4n+2 rule (for n=1), suggesting that the parent trisilirane ring should exhibit σ-aromaticity. acs.orgrsc.org This σ-aromatic character contributes a degree of stabilization to the otherwise highly strained ring. rsc.org This phenomenon is supported by computational evidence, such as Nucleus-Independent Chemical Shift (NICS) calculations, which are used to probe the magnetic properties associated with aromaticity. acs.orgchemrxiv.org Negative NICS values at the ring center are indicative of aromatic character. chemrxiv.org
Molecular Orbital Analysis and Spectroscopic Correlations (e.g., HOMO-LUMO Gap)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity and spectroscopic properties of a molecule. rsc.org In this compound, the HOMO is primarily composed of the Si-Si σ-bonding orbitals, while the LUMO is characterized by the Si-Si σ*-antibonding orbitals.
Due to the significant ring strain, the energy of the Si-Si σ-bonding orbitals is raised, and the energy of the σ*-antibonding orbitals is lowered. This results in a relatively small HOMO-LUMO gap. mdpi.com A small HOMO-LUMO gap is a key indicator of high reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. conicet.gov.ar The energy of this gap can be correlated with the electronic absorption spectrum of the molecule, specifically the wavelength of the lowest energy electronic transition. Computational methods are widely used to calculate the energies of these frontier orbitals. conicet.gov.arsioc-journal.cn
Table 2: Representative Frontier Orbital Energies Note: These are illustrative values for small silicon ring systems. Precise values for this compound would require specific DFT or ab initio calculations.
| Compound System | Computational Level | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Small Silicon Clusters | DFT | Variable | Variable | ~2.0 - 4.0 |
| Silylenes | MRPT | Variable | Variable | Narrow |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the complex reaction mechanisms of highly reactive species like this compound. numberanalytics.commit.edunih.gov Density Functional Theory (DFT) and other advanced computational methods allow for the mapping of potential energy surfaces, identifying transition states, intermediates, and reaction products. numberanalytics.comund.edu
For this compound, computational studies can model various reactions, including:
Insertion Reactions: The insertion of small unsaturated molecules (e.g., alkynes, isonitriles) into one of the strained Si-Si bonds. scispace.com Modeling can predict the activation barriers and the thermodynamics of such reactions. numberanalytics.com
Ring-Opening Polymerization: The mechanism by which the strained ring opens to form polysilanes.
Pyrolysis: The thermal decomposition pathways of the molecule.
By simulating these reaction pathways, researchers can gain a detailed, step-by-step understanding of the chemical transformations, which can guide synthetic efforts and the development of new silicon-based materials. nih.gov For example, a computational study could reveal the transition state structure for the insertion of acetylene (B1199291) into a Si-Si bond of the trisilirane ring, providing insight into the orbital interactions that govern this process.
Reactivity and Mechanistic Pathways of Hexamethyltrisilirane
Ring-Opening Reactions of the Trisilirane Core
The high degree of ring strain in the three-membered silicon ring of hexamethyltrisilirane makes it highly susceptible to ring-opening reactions. This process can be initiated either by thermal energy or through chemical means, leading to the formation of linear polysilanes or reactive silylene intermediates.
Thermal decomposition, or thermolysis, involves the application of heat to induce chemical decomposition. scispace.com For cyclopolysilanes, this process often leads to the extrusion of a silylene unit (R2Si:), resulting in a smaller ring, or to ring-opening polymerization. While specific studies detailing the thermolysis of this compound are not abundant, the behavior of larger, more stable permethylcyclosilanes, such as dodecamethylcyclohexasilane (B1580885) ((Me2Si)6), provides significant insight.
The pyrolysis of (Me2Si)6 is known to produce poly(dimethylsilylene) and subsequently silicon carbide at very high temperatures. wikipedia.organnualreviews.org More relevant to the reactivity of the trisilirane, photolysis of (Me2Si)6, which provides the energy for bond cleavage, results in the extrusion of dimethylsilylene (Me2Si:) and the formation of smaller rings, namely decamethylcyclopentasilane ((Me2Si)5) and octamethylcyclotetrasilane (B14669222) ((Me2Si)4). epa.govrsc.orgpublish.csiro.auresearchgate.net
Given its significantly higher ring strain compared to its larger analogues, this compound is expected to undergo thermal rearrangement under much milder conditions. The primary pathway is anticipated to be the extrusion of a dimethylsilylene molecule to yield a disilene, which would be highly reactive and polymerize.
Expected Thermal Decomposition Pathway: (Me₂Si)₃ → Me₂Si=SiMe₂ + Me₂Si:
This high reactivity makes this compound a potential low-temperature source of dimethylsilylene, a key reactive intermediate in organosilicon chemistry.
The strained Si-Si bonds in this compound are susceptible to attack by both electrophiles (electron-seeking species) and nucleophiles (nucleus-seeking, electron-rich species). nih.govlibretexts.orguleth.ca
Nucleophilic Cleavage: Strong nucleophiles can attack one of the silicon atoms in the ring, leading to the cleavage of an adjacent Si-Si bond. This type of reaction is well-documented for other cyclopolysilanes. For instance, dodecamethylcyclohexasilane ((Me2Si)6) reacts with potassium tert-butoxide, a strong base, to yield a ring-opened potassium silyl (B83357) derivative. wikipedia.orgacs.org Silyl anions, generated through cleavage with reagents like methyllithium, are powerful nucleophiles themselves and are used in further synthesis. acs.org Given its high strain, this compound would be expected to react even more readily with such nucleophiles.
Table 1: Examples of Nucleophilic Ring Cleavage in a Related Cyclosilane
| Cyclosilane | Reagent | Product | Reference |
|---|---|---|---|
| (Me2Si)6 | KOC(CH₃)₃ | K(CH₃)₁₁Si₆ | wikipedia.org |
This table shows reactions of a larger, related cyclosilane to illustrate the principle of nucleophilic ring cleavage.
Electrophilic Cleavage: Electrophiles, such as halogens, can also induce ring cleavage. The reaction of various cyclopolysilanes ((R2Si)n where n = 3–6) with iodine has been studied, demonstrating that the Si-Si bond can be broken by electrophilic attack. acs.org The reaction likely proceeds via initial interaction of the electrophile with the electron-rich Si-Si sigma bond, leading to an intermediate that rapidly undergoes cleavage. For this compound, this reaction would provide a direct route to 1,3-dihalotrisilanes.
General Electrophilic Cleavage with Halogen (X₂): (Me₂Si)₃ + X₂ → X-(Me₂Si)₃-X
Transition-Metal Catalyzed Transformations Involving this compound
Transition metals provide powerful catalytic pathways for transforming cyclosilanes by activating the Si-Si bonds. libretexts.org These transformations are crucial for synthesizing complex organosilicon compounds and for incorporating silicon moieties into organic molecules.
Catalytic hydrogenation is a fundamental reaction where hydrogen gas (H₂) is added across a bond in the presence of a metal catalyst. lookchem.commatthey.com This process is widely used to reduce double and triple bonds. The Si-Si bonds in strained cyclosilanes are also potential targets for hydrogenation, which would result in ring-opening to form linear hydrosilanes.
While specific reports on the catalytic hydrogenation of this compound are scarce, the principles can be inferred. The reaction would likely involve the oxidative addition of a strained Si-Si bond to a low-valent metal center (e.g., Pd, Pt, Rh), followed by hydrogenolysis to release the linear product and regenerate the catalyst. wikipedia.orgnih.govmdpi.com
Hypothetical Catalytic Hydrogenation Cycle:
Oxidative Addition: A metal catalyst, M, inserts into a Si-Si bond of (Me2Si)3.
Hydrogenolysis: The resulting metallacycle reacts with H₂ to cleave the M-Si bonds, forming a linear trisilane and regenerating the metal hydride catalyst.
The expected product of such a reaction would be 1,3-dihydrohexamethyltrisilane. The efficiency and viability of this reaction would depend heavily on the competition between Si-Si bond hydrogenation and other potential side reactions.
The interaction of cyclosilanes with transition metals often goes beyond simple coordination, leading to the insertion of the metal center directly into a strained Si-Si bond. wikipedia.org This oxidative addition reaction forms a metallacycle and is a key step in many catalytic processes involving these rings.
Low-valent transition metal complexes, particularly those of palladium and platinum, are known to react with dodecamethylcyclohexasilane ((Me2Si)6) to insert into the Si-Si framework. wikipedia.orgresearchgate.netx-mol.comnih.govresearchgate.net Due to its much greater ring strain, this compound is an even more favorable substrate for such insertion reactions. The reaction results in the formation of a stable four-membered metallacycle (a silametallacyclobutane).
General Metal Insertion Reaction: (Me₂Si)₃ + M(L)n → (L)n-M(SiMe₂-SiMe₂-SiMe₂)
These resulting metallacycles are not just stable complexes but are themselves key intermediates in further catalytic transformations, such as silylation reactions.
One of the most significant applications of transition-metal catalysis with cyclosilanes is their use as silylation agents. amazonaws.com Specifically, they can serve as sources of silylene (R2Si:) units, which can then be inserted into other molecules. Palladium-catalyzed reactions of dodecamethylcyclohexasilane ((Me2Si)6) with alkynes have been shown to be an effective method for synthesizing 1,4-disilacyclohexadienes. researchgate.netx-mol.com
The proposed catalytic cycle provides a clear model for how this compound would be expected to behave.
Catalytic Cycle for Silylation (based on (Me2Si)6):
Oxidative Addition: A Pd(0) catalyst, such as one generated from Pd2(dba)3 and an isocyanide ligand, inserts into a Si-Si bond of the cyclosilane.
Silylene Extrusion: The resulting palladasilacyclic intermediate eliminates a palladium-coordinated silylene species (Me2Si=Pd(L)n). This step is often accompanied by ring contraction of the original cyclosilane. For (Me2Si)6, this generates (Me2Si)5.
Reaction with Substrate: The palladium-silylene complex reacts with a substrate, like an alkyne, to form a silacyclopropene.
Product Formation: The silacyclopropene can then, for example, dimerize to form the final disilacyclohexadiene product, regenerating the Pd(0) catalyst for the next cycle.
Given its high strain, this compound would be an exceptionally potent source of Me2Si: units in such a catalytic cycle, likely reacting under milder conditions and with higher efficiency than (Me2Si)6. This makes it a potentially valuable, albeit highly reactive, reagent for the synthesis of complex organosilicon heterocycles.
Table 2: Palladium-Catalyzed Annulation of Alkynes Using a Cyclosilane Source
| Cyclosilane Source | Catalyst System | Substrate | Product | Key Intermediate | Reference |
|---|
This table summarizes a key silylation reaction using a related, more stable cyclosilane, illustrating the catalytic cycle relevant to this compound.
Reactivity of Peripheral Substituents in this compound
The reactivity of the peripheral methyl groups in this compound is intrinsically linked to the electronic and steric nature of the trisilirane ring. While the silicon-silicon bonds of the ring are the primary sites of reactivity due to significant ring strain, the methyl substituents are not entirely inert and can participate in or influence reactions.
The introduction of methyl groups onto a silicon framework generally increases the lipophilicity of the compound. researchgate.net The reactivity of a methyl group is highly dependent on the atom it is attached to. researchgate.net In the context of this compound, the electron-donating nature of the methyl groups influences the electron density within the Si-Si bonds of the ring.
Research on related organosilicon compounds suggests that reactions at peripheral alkyl groups can occur, although they are often less favorable than reactions involving the strained ring itself. For instance, in some organosilane reactions, radical abstraction of a hydrogen atom from a methyl group can initiate subsequent transformations. However, for this compound, reactions that lead to the cleavage of the strained Si-Si bonds are generally more common.
Comparative Reactivity with Other Strained Organosilicon Systems
The reactivity of this compound is best understood when compared with other strained organosilicon ring systems, such as cyclotetrasilanes. The degree of ring strain is a primary determinant of a cycloalkane's energy and stability, with higher strain correlating to greater reactivity. gcsu.edu This principle is also applicable to cyclosilanes.
Cyclotrisilanes, like this compound, exhibit significantly higher ring strain than their larger ring counterparts, the cyclotetrasilanes. This increased strain is due to the more acute bond angles within the three-membered ring, deviating substantially from the ideal tetrahedral angle for sp³-hybridized silicon. gcsu.edu As a result, cyclotrisilanes are generally more reactive towards ring-opening reactions.
Studies on the polymerization of cyclosilanes have highlighted these reactivity differences. For example, while hexamesitylcyclotrisilane possesses sufficient ring strain for polymerization, repulsive interactions between the bulky substituents prevent it. dtic.mil In contrast, some less-substituted cyclotetrasilanes can be polymerized. dtic.mil The enthalpy of polymerization for certain cyclotetrasilanes has been measured, providing a quantitative measure of the ring strain released upon polymerization. dtic.mil
The reactivity towards photolysis and thermolysis also differs between cyclotrisilanes and cyclotetrasilanes. Photolysis or thermolysis of this compound is a known route to generate dimethylsilylene (Me₂Si:), a highly reactive intermediate. This contrasts with the behavior of many cyclotetrasilanes, which may undergo different fragmentation pathways or be more stable under similar conditions.
The following table provides a conceptual comparison of the reactivity of this compound with a representative strained cyclotetrasilane, octamethylcyclotetrasilane.
| Feature | This compound ((Me₂Si)₃) | Octamethylcyclotetrasilane ((Me₂Si)₄) |
| Ring Strain | High | Moderate |
| Primary Reactive Site | Strained Si-Si bonds | Strained Si-Si bonds |
| Reactivity towards Ring-Opening | High | Moderate to Low |
| Typical Reaction Products | Ring-opened products, silylene adducts | Ring-opened products, polymers |
| Photochemical Reactivity | Readily undergoes photolysis to yield silylenes | More stable, may require harsher conditions |
| Thermal Reactivity | Thermally labile, source of silylenes | More thermally robust |
It is important to note that the reactivity of these systems can be significantly modulated by the nature of the substituents on the silicon atoms. Sterically demanding groups can kinetically stabilize even highly strained rings, while electronically withdrawing or donating groups can alter the susceptibility of the ring to nucleophilic or electrophilic attack.
State of the Art Spectroscopic Characterization Techniques for Hexamethyltrisilirane Research
Nuclear Magnetic Resonance Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of molecules. However, specific experimental data for the ¹H, ¹³C, and ²⁹Si NMR of hexamethyltrisilirane are not available in the public domain.
Proton Nuclear Magnetic Resonance (¹H NMR)
In principle, the ¹H NMR spectrum of this compound would be expected to show signals corresponding to the methyl protons. The chemical shift, integration, and multiplicity of these signals would provide information about their chemical environment and connectivity within the three-membered silicon ring. Without experimental data, a precise description and data table cannot be generated.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Similarly, the ¹³C NMR spectrum would reveal the chemical environment of the carbon atoms in the methyl groups attached to the silicon ring. The chemical shift of these carbons would be influenced by the silicon atoms to which they are bonded. The absence of published spectra or tabulated chemical shifts for this compound makes a detailed analysis impossible.
Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR)
²⁹Si NMR spectroscopy is a powerful tool for directly probing the silicon skeleton of organosilicon compounds. For this compound, the ²⁹Si NMR spectrum would be highly informative, providing a direct measure of the chemical environment of the silicon atoms within the strained three-membered ring. Regrettably, specific ²⁹Si NMR chemical shift data for this compound is not documented in accessible scientific literature.
Multi-dimensional NMR Techniques
Advanced multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for establishing detailed connectivity within a molecule. While these techniques could be applied to this compound to confirm the assignment of proton and carbon signals and to probe long-range interactions, no such studies have been published.
Vibrational Spectroscopy for Bonding Analysis
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, provides crucial information about the bonding within a molecule by detecting the vibrational frequencies of different functional groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of the Si-C bonds, C-H bonds in the methyl groups, and the Si-Si bonds within the cyclotrisilirane ring. The frequencies of these vibrations would be indicative of the bond strengths and the geometry of the molecule. However, a published and assigned FTIR spectrum for this compound could not be located, precluding the creation of a data table and a detailed discussion of its vibrational modes.
Due to the lack of specific experimental data for this compound across these fundamental spectroscopic techniques, a detailed and scientifically accurate article that adheres to the requested outline cannot be generated at this time. Further experimental research and publication of the findings are necessary to enable such an analysis.
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of molecules. For this compound, Raman spectroscopy provides a characteristic fingerprint based on the vibrations of its Si-Si and Si-C bonds, as well as the various modes associated with the methyl groups. The strained Si₃ ring gives rise to distinct low-frequency modes that are particularly sensitive to the molecule's conformation and electronic structure.
Interactive Data Table: Expected Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| Si-Si Ring Breathing | 350 - 400 | Strong |
| Si-Si Symmetric Stretch | 450 - 500 | Medium |
| Si-C Symmetric Stretch | 600 - 700 | Strong |
| CH₃ Rocking/Deformation | 800 - 1000 | Medium-Weak |
| CH₃ Symmetric/Asymmetric Stretch | 2800 - 3000 | Medium |
Note: The data in the table above is extrapolated from studies on similar cyclopolysilane structures and represents expected values for this compound.
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Mass spectrometry is an essential tool for determining the molecular weight of this compound and for elucidating its fragmentation pathways under ionization. The technique provides unequivocal evidence for the compound's elemental composition and offers clues about its structural stability.
Interactive Data Table: Plausible Mass Spectrometry Fragmentation of this compound
| m/z Value | Proposed Fragment Ion | Plausible Neutral Loss |
| 174 | [Si₃Me₆]⁺ (Molecular Ion) | - |
| 159 | [Si₃Me₅]⁺ | CH₃ |
| 116 | [Si₂Me₄]⁺ | SiMe₂ |
| 73 | [SiMe₃]⁺ | Si₂Me₃ |
| 58 | [SiMe₂]⁺ | Si₂Me₄ |
Note: This table presents a hypothetical fragmentation pattern based on the principles of mass spectrometry applied to organosilicon compounds.
X-ray Diffraction for Solid-State Structural Elucidation
Due to the high ring strain, the Si-Si bond lengths in this compound are expected to be longer than those in acyclic polysilanes, and the internal Si-Si-Si bond angles will be constrained to approximately 60°, a significant deviation from the ideal tetrahedral angle. X-ray diffraction data is critical for validating theoretical models of bonding and for understanding the physical properties of the compound in the solid state. Although a definitive crystal structure for the parent this compound is not widely reported, studies on related cyclotrisilane (B84480) derivatives provide insight into the expected structural parameters.
Interactive Data Table: Anticipated X-ray Crystallographic Parameters for this compound
| Parameter | Expected Value |
| Crystal System | Orthorhombic/Monoclinic |
| Space Group | P2₁/n or similar |
| Si-Si Bond Length (Å) | ~2.38 - 2.42 |
| Si-C Bond Length (Å) | ~1.88 - 1.92 |
| ∠Si-Si-Si (°) | ~60 |
| ∠C-Si-C (°) | ~105 - 110 |
Note: The crystallographic parameters are estimations based on data from structurally similar cyclotrisilanes.
Advanced Spectroscopic Methods (e.g., UV-Vis Spectroscopy, Electron Paramagnetic Resonance)
Beyond the core techniques, other advanced spectroscopic methods provide further insights into the electronic structure and reactivity of this compound.
UV-Vis Spectroscopy: Due to the delocalization of σ-electrons within the strained Si-Si bonds (σ-conjugation), cyclopolysilanes exhibit characteristic electronic transitions in the ultraviolet-visible (UV-Vis) region. This compound is expected to show a distinct absorption maximum in the UV region, which is sensitive to the ring strain and substitution pattern. The position of this absorption provides information about the HOMO-LUMO gap of the molecule. For comparison, larger permethylated cyclosilanes like dodecamethylcyclohexasilane (B1580885) show absorption maxima around 250-260 nm. The higher strain in the three-membered ring of this compound is predicted to cause a shift in this absorption.
Interactive Data Table: Estimated UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| Hexane | ~230 - 250 | ~1000 - 5000 |
Note: The UV-Vis data is an estimation based on trends observed for other cyclopolysilanes.
Electron Paramagnetic Resonance (EPR) Spectroscopy: Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons. While this compound itself is a diamagnetic molecule, EPR spectroscopy is invaluable for studying its radical anions, which can be generated through chemical or electrochemical reduction. The EPR spectrum of the this compound radical anion would provide information about the distribution of the unpaired electron density within the Si₃ ring and its coupling with the magnetic nuclei of the silicon and hydrogen atoms. Such studies are crucial for understanding the redox properties and the nature of the lowest unoccupied molecular orbital (LUMO) of the molecule.
Emerging Applications and Future Research Directions of Hexamethyltrisilirane
Hexamethyltrisilirane as a Precursor in Advanced Materials Synthesis
The high reactivity of the silicon-silicon bonds in the this compound ring makes it an attractive starting material for polymers that can be converted into ceramics. This process, known as the precursor-derived ceramic (PDC) route, allows for the creation of ceramic materials with controlled composition and structure.
Silicon carbide (SiC) is a high-performance ceramic known for its exceptional hardness, high thermal conductivity, and chemical inertness, making it suitable for applications in aerospace, electronics, and industrial machinery. The synthesis of SiC materials, particularly in the form of fibers and composites, often relies on the pyrolysis of preceramic polymers, most notably polycarbosilane (PCS). sciopen.combohrium.com
This compound is a promising candidate as a monomer for the synthesis of polycarbosilane via ring-opening polymerization (ROP). The strained Si-Si bonds in the three-membered ring can be readily cleaved to initiate polymerization, forming linear or branched polymers with a silicon-carbon backbone. These polymers can then be pyrolyzed at high temperatures in an inert atmosphere to yield silicon carbide. The properties of the final SiC ceramic, such as its carbon-to-silicon ratio and ceramic yield, can be influenced by the structure of the polycarbosilane precursor. researchgate.net Research into various polycarbosilane systems has shown that modifying the precursor, for instance by introducing cyano groups or other metals like titanium and aluminum, can significantly enhance the ceramic yield and thermal stability of the resulting SiC fibers. sciopen.commdpi.com
| Precursor System | Key Features | Resulting Ceramic | Ceramic Yield (%) | Reference |
| Polycarbosilane (PCS) | Standard preceramic polymer | SiC | ~60-70 | sciopen.com |
| Cyano-polycarbosilane (PCSCN) | PCS modified with acrylonitrile | SiC | >80 | sciopen.com |
| Polytitanocarbosilane (PTCS) | PCS modified with tetrabutyl titanate | Si-C-Ti | 67.5 | mdpi.com |
| Liquid Polycarbosilane (VPCS) | Synthesized from (chloromethyl)triethoxysilane | SiC | up to 89.6 | researchgate.net |
The versatility of the precursor-derived ceramic route enables the use of this compound for the development of advanced nanomaterials and ceramic composites. By modifying the polycarbosilane derived from this compound with other elements, it is possible to create complex, multi-component ceramic systems at the nanoscale. For example, the incorporation of elements like titanium or boron into the polymer backbone before pyrolysis can lead to the formation of Si-C-Ti or Si-C-B ceramic fibers with enhanced mechanical strength and thermal stability compared to pure SiC. mdpi.com
This approach allows for the molecular-level mixing of different components, resulting in nano-structured composites with tailored properties. The pyrolysis of these hybrid polymers can yield nano/nano composites where, for instance, SiC nanocrystals are embedded within an amorphous matrix, leading to superior material performance at extreme temperatures. The ability to control the composition of the preceramic polymer makes this compound a potentially valuable building block for designing the next generation of high-performance ceramic nanomaterials.
Roles in Catalysis and Organometallic Chemistry
The unique electronic structure and high reactivity of this compound suggest potential applications in catalysis, an area that remains largely unexplored. Its strained ring system could be harnessed in both homogeneous and heterogeneous catalytic processes.
In homogeneous catalysis, the reactivity and selectivity of a transition metal catalyst are heavily influenced by the ligands coordinated to the metal center. ignited.in The development of novel ligands is crucial for advancing catalytic transformations. nih.gov this compound presents an intriguing possibility as a new type of ligand. The strained Si-Si σ-bonds in the ring possess high-lying orbitals that could potentially coordinate to an electron-deficient transition metal center.
This interaction would be analogous to the coordination of other strained organic molecules. Such coordination would activate the trisilirane ring and could facilitate novel catalytic cycles. The metal complex could potentially catalyze reactions involving bond activation or nucleophilic additions. nih.gov While this application is currently theoretical, the fundamental principles of organometallic chemistry suggest that the interaction between transition metals and strained silicon rings is a promising avenue for discovering new catalytic reactivity. dntb.gov.uaresearchgate.netsioc-journal.cn
Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recyclability. Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials that have shown great promise as platforms for heterogeneous catalysis.
This compound could contribute to this field in several theoretical ways. First, as a precursor to SiC, it can be used to generate SiC nanoparticles, which could then be incorporated into composite photocatalysts. The combination of a semiconductor like SiC with other materials can enhance charge separation and improve photocatalytic efficiency for environmental remediation. Secondly, organosilicon fragments derived from this compound could potentially be incorporated as linkers or nodes in novel MOF structures. This could create frameworks with unique electronic properties and active sites, although this remains a speculative area of research.
Theoretical Predictions for Novel Reactivity and Applications
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the reactivity of novel molecules. researchgate.net For a molecule like this compound, the most defining feature is the significant ring strain in its three-membered silicon ring. This strain energy, arising from the deviation of Si-Si-Si bond angles from the ideal tetrahedral geometry, is the primary driver of its chemical reactivity.
Theoretical studies, analogous to those performed on other strained-ring systems like small cycloalkynes, can provide deep insights into the molecule's behavior. researchgate.net DFT calculations can be used to predict several key properties that guide experimental work:
Geometric and Electronic Structure: Precisely calculating bond lengths, bond angles, and orbital energies to quantify the degree of ring strain.
Reaction Pathways: Modeling the energy profiles for key reactions, such as ring-opening polymerization, reactions with electrophiles or nucleophiles, and insertion into other chemical bonds.
Electrophilicity and Nucleophilicity: Calculating reactivity indices to predict how this compound will behave in polar reactions. Studies on strained cycloalkynes have shown that π-strain can induce significant electrophilicity, a principle that likely applies to the σ-strain in cyclosiliranes. researchgate.net
Spectroscopic Properties: Predicting NMR, IR, and Raman spectra to aid in the characterization of the molecule and its reaction products.
These computational predictions are invaluable for identifying the most promising avenues for the application of this compound and for understanding the fundamental chemistry of this highly strained and reactive molecule.
Interdisciplinary Research Opportunities in Organosilicon Chemistry
The advancement of organosilicon chemistry, particularly concerning novel compounds like this compound, is intrinsically linked to collaborative efforts across various scientific disciplines. The unique structural and electronic properties of strained silicon ring systems, such as the trisilirane core, present a fertile ground for interdisciplinary research, paving the way for innovations in materials science, electronics, and catalysis.
The exploration of this compound and related cyclosiliranes necessitates a synergistic approach, combining the expertise of organic and inorganic chemists for synthesis and characterization, with that of materials scientists, physicists, and engineers for the development of practical applications. This collaborative model is essential for translating the fundamental chemical properties of these compounds into next-generation technologies.
Table 1: Potential Areas for Interdisciplinary Research with this compound
| Discipline | Potential Research Focus | Key Collaborators |
| Materials Science | Development of novel silicon-containing polymers and ceramics with tailored thermal, mechanical, and electronic properties. | Polymer Chemists, Ceramic Engineers |
| Creation of new precursors for the chemical vapor deposition (CVD) of silicon-based thin films. | Materials Engineers, Physicists | |
| Electronics | Investigation of this compound as a precursor for the fabrication of semiconductor components. | Electrical Engineers, Nanotechnologists |
| Exploration of its role in the synthesis of silicon quantum dots for optoelectronic devices. | Physicists, Optical Engineers | |
| Catalysis | Use as a synthon in the catalytic synthesis of complex organosilicon molecules. | Organic Chemists, Chemical Engineers |
| Development of novel catalysts based on trisilirane frameworks. | Inorganic Chemists, Catalysis Specialists | |
| Computational Chemistry | Theoretical modeling of the reactivity and electronic structure of this compound and its derivatives. | Theoretical Chemists, Physicists |
Detailed research findings in the broader field of organosilicon chemistry underscore the potential for such interdisciplinary collaborations. For instance, the ring-opening polymerization (ROP) of strained cyclosiloxanes is a well-established method for producing silicone polymers with a wide range of applications, from medical implants to high-performance elastomers. The inherent ring strain in this compound suggests that it could be a highly reactive monomer for ROP, potentially leading to the synthesis of novel polysiliranes with unique properties not accessible through traditional polysiloxanes.
Furthermore, the Si-Si bonds in the trisilirane ring are potential precursors to silicon carbide (SiC) and silicon nitride (SiN) ceramics upon thermolysis or reaction with appropriate reagents. This opens up avenues for collaboration with ceramic engineers to develop advanced ceramic materials with applications in high-temperature electronics, aerospace components, and wear-resistant coatings. The controlled decomposition of this compound could offer a molecular-level precision in the synthesis of these materials that is not achievable with conventional methods.
In the realm of electronics, the semiconductor industry is constantly seeking new precursor molecules for the deposition of high-purity silicon thin films. The volatile nature and high silicon content of this compound make it an intriguing candidate for atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes. Collaborative research with electrical engineers and materials scientists could lead to the development of novel fabrication techniques for next-generation integrated circuits and photovoltaic devices.
The unique reactivity of the strained Si-Si bonds in this compound also presents opportunities in synthetic organic chemistry. The ring can potentially be opened selectively to introduce functional groups, making it a valuable building block for the synthesis of complex organosilicon compounds. This would involve collaboration with organic chemists to explore its synthetic utility and develop new methodologies for the formation of silicon-carbon and silicon-heteroatom bonds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
